

Physical and chemical properties of 4-(Methoxymethyl)aniline

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Compound of Interest

Compound Name: 4-(Methoxymethyl)aniline

Cat. No.: B1590958

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An In-depth Technical Guide to 4-(Methoxymethyl)aniline

Introduction

4-(Methoxymethyl)aniline is a substituted aniline derivative that serves as a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic amino group and an activated aromatic ring functionalized with a methoxymethyl group, makes it a key intermediate in the synthesis of complex molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties is paramount for its effective utilization in designing novel compounds, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of **4-(Methoxymethyl)aniline**, moving from its fundamental identifiers to its reactivity, applications, and safety protocols, grounded in established scientific data.

Molecular Identity and Structural Characteristics

Accurate identification is the cornerstone of chemical research. **4-(Methoxymethyl)aniline** is systematically identified by a unique set of descriptors that ensure its unambiguous recognition in databases and literature.

Nomenclature and Key Identifiers

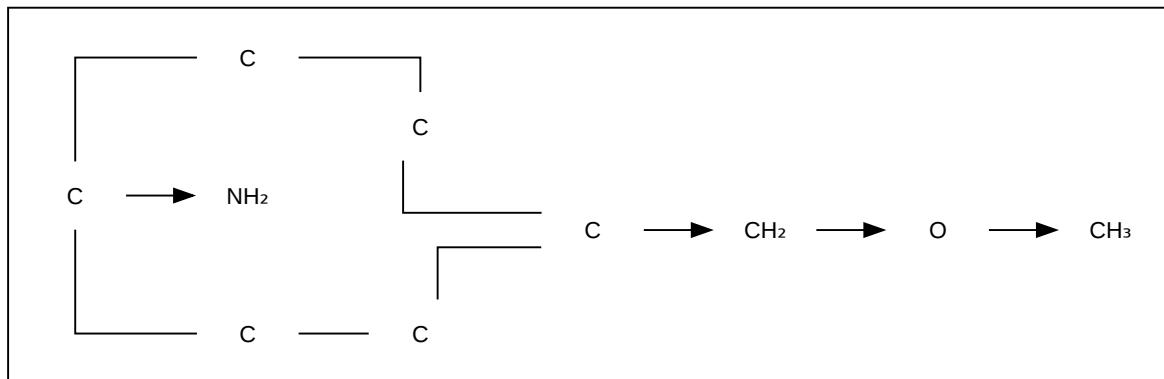
The compound is most commonly referred to by its IUPAC name, **4-(methoxymethyl)aniline**.

[1] Key identifiers are summarized in the table below for quick reference.

Identifier	Value	Source
IUPAC Name	4-(methoxymethyl)aniline	[1]
CAS Number	80936-82-9	[1][2]
Molecular Formula	C ₈ H ₁₁ NO	[1]
Synonyms	4- (methoxymethyl)benzenamine, [4- (methoxymethyl)phenyl]amine	[1]

Molecular Structure and Computed Properties

The structure consists of a benzene ring substituted at the 1- and 4-positions with an amino group (-NH₂) and a methoxymethyl group (-CH₂OCH₃), respectively. This arrangement dictates its chemical behavior.



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Caption: Chemical Structure of **4-(Methoxymethyl)aniline**.

Computed molecular properties provide insight into the molecule's size, polarity, and potential for intermolecular interactions, which are critical for predicting its behavior in biological systems and reaction media.

Property	Value	Source
Molecular Weight	137.18 g/mol	[1]
Exact Mass	137.084063974 Da	[1]
Topological Polar Surface Area	35.3 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
XLogP3	0.3	[1]

Physical and Spectroscopic Properties

The macroscopic physical properties and spectroscopic fingerprint of a molecule are essential for its practical handling, purification, and characterization.

Physical Properties

The physical state and solubility characteristics are crucial for planning reactions and purification procedures.

Property	Value	Source
Physical Form	Solid	[2]
Storage Temperature	2-8°C, protect from light	[2]

Note: Specific melting and boiling points are not readily available in public databases and would typically be determined experimentally.

Spectroscopic Profile (Predicted)

While experimental spectra are definitive, the structure of **4-(Methoxymethyl)aniline** allows for the confident prediction of its key spectroscopic features.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (7-8 ppm) corresponding to an AA'BB' system, a singlet for the benzylic methylene protons ($-\text{CH}_2-$) around 4.5 ppm, a singlet for the methoxy protons ($-\text{OCH}_3$) around 3.4 ppm, and a broad singlet for the amine protons ($-\text{NH}_2$) whose chemical shift is solvent-dependent.
- ^{13}C NMR: The carbon NMR spectrum should display six unique signals: four for the aromatic carbons (two substituted, two unsubstituted), one for the benzylic carbon ($-\text{CH}_2-$), and one for the methoxy carbon ($-\text{OCH}_3$).
- IR Spectroscopy: Key infrared absorption bands would include N-H stretching of the primary amine (two bands around $3300\text{-}3500\text{ cm}^{-1}$), aromatic and aliphatic C-H stretching (around $2850\text{-}3100\text{ cm}^{-1}$), aromatic C=C stretching (around $1500\text{-}1600\text{ cm}^{-1}$), and a prominent C-O ether stretching band (around $1050\text{-}1150\text{ cm}^{-1}$).
- Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M^+) at an m/z of 137. Common fragmentation pathways would likely involve the loss of a methoxy radical ($-\text{OCH}_3$) to give a fragment at m/z 106, or cleavage of the benzylic oxygen bond.

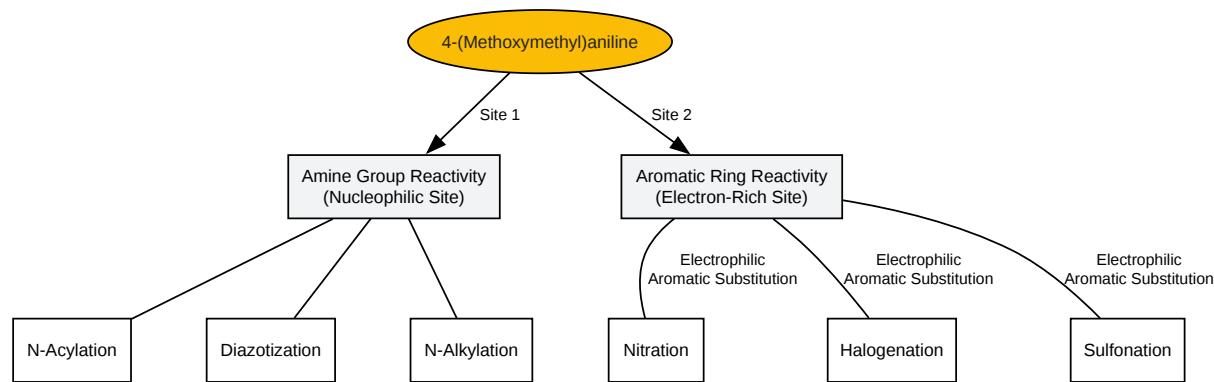
Chemical Properties and Reactivity

The synthetic utility of **4-(Methoxymethyl)aniline** stems from the reactivity of its two primary functional groups: the aniline moiety and the electron-rich benzene ring.

Dual Reactivity Profile

The molecule's reactivity is governed by two main sites:

- The Amino Group: As a primary amine, it is nucleophilic and basic. It readily undergoes reactions such as acylation, alkylation, sulfonation, and diazotization.
- The Aromatic Ring: The powerful electron-donating amino group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (positions 2 and 6). The methoxymethyl group is a weak activator and also an ortho, para-director, reinforcing the activation provided by the amine.

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Caption: Conceptual diagram of the dual reactivity of **4-(Methoxymethyl)aniline**.

Representative Protocol: N-Acetylation

This protocol illustrates a fundamental transformation of the amino group, a common first step in a multi-step synthesis to protect the amine or modulate its reactivity.

Objective: To synthesize N-[4-(methoxymethyl)phenyl]acetamide.

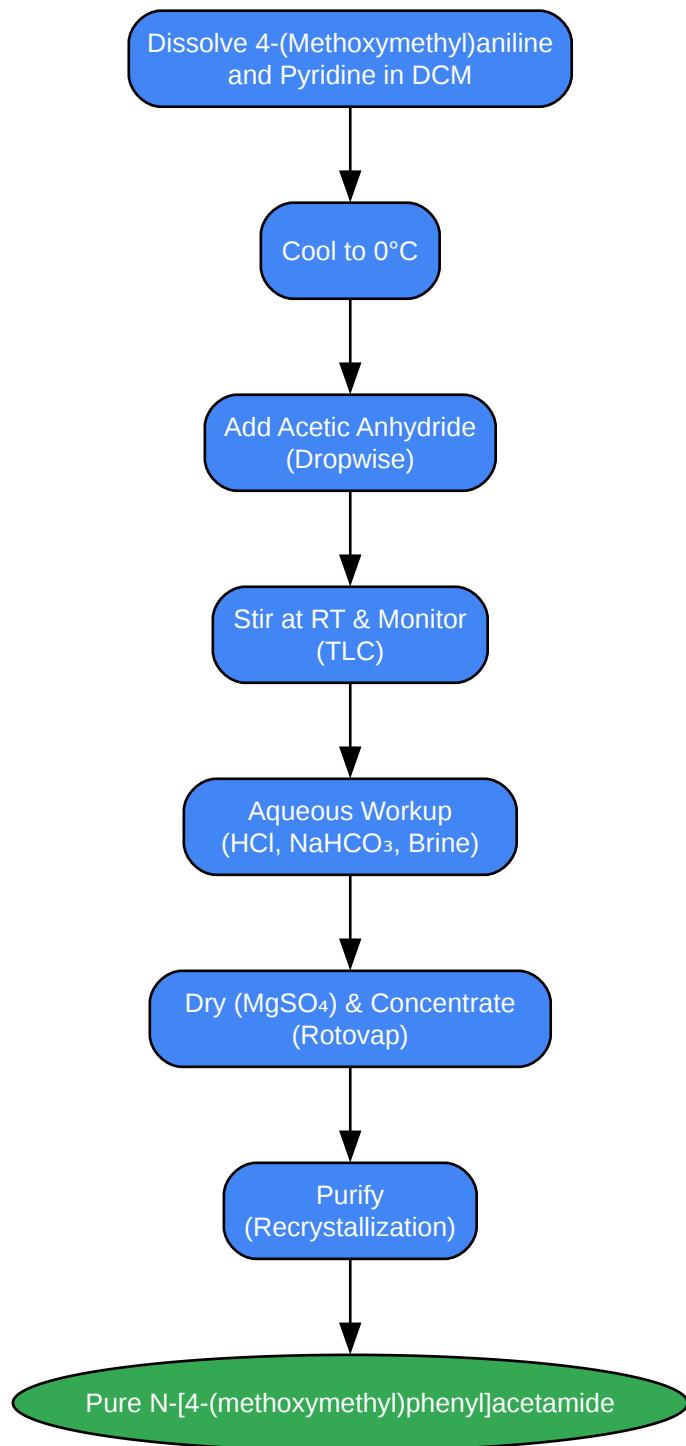
Materials:

- **4-(Methoxymethyl)aniline**
- Acetic anhydride
- Pyridine (or another non-nucleophilic base)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)

- Stir plate, round-bottom flask, separatory funnel, standard glassware

Procedure:

- Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of **4-(Methoxymethyl)aniline** in anhydrous DCM.
- Base Addition: Add 1.2 equivalents of pyridine to the solution and cool the flask in an ice bath to 0°C. The causality here is that pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion, and also serves as a nucleophilic catalyst.
- Acylation: While stirring at 0°C, add 1.1 equivalents of acetic anhydride dropwise to the solution. The dropwise addition helps control the exothermic reaction.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
- Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acetylated product. Each step of the workup is self-validating; for instance, the cessation of effervescence during the bicarbonate wash indicates the neutralization of acidic components.



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Caption: Experimental workflow for the N-acetylation of **4-(Methoxymethyl)aniline**.

Applications in Research and Drug Development

Substituted anilines are ubiquitous in medicinal chemistry.^{[3][4]} **4-(Methoxymethyl)aniline** is particularly useful as a precursor for synthesizing complex heterocyclic systems and other scaffolds found in biologically active compounds.^[3] Its structure allows for the introduction of a key vector for modifying solubility or interacting with biological targets via the methoxymethyl group, while the aniline nitrogen provides a handle for further synthetic elaboration. It is a valuable building block for creating libraries of compounds for screening in drug discovery programs.

Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. **4-(Methoxymethyl)aniline** is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

Hazard Class	Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	[1]
Hazardous to the Aquatic Environment, Long-Term	H412	Harmful to aquatic life with long lasting effects	[1]
Signal Word	-	Warning	[1] [2]
Pictogram	GHS07	Exclamation Mark	[2]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

- Handling Precautions: Avoid contact with skin and eyes. Avoid inhalation of dust. Key precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P273 (Avoid release to the environment).[1]
- Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials. Recommended storage is at 2-8°C.[2]

Conclusion

4-(Methoxymethyl)aniline is a synthetically important molecule characterized by its dual reactivity. Its well-defined molecular and physical properties, combined with its versatile chemical behavior, establish it as a valuable intermediate for researchers in organic synthesis and medicinal chemistry. A firm grasp of its characteristics, from spectroscopic identification to safe handling protocols, empowers scientists to leverage its full potential in the development of novel chemical entities and advanced materials.

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